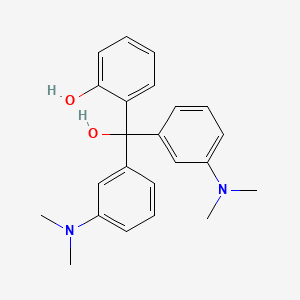![molecular formula C15H15N3O2S B12338858 4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a methoxy group at the 7th position and a thiazolyl group at the 2nd position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with appropriate thiazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and thiazolyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-
- 4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-
- 4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity and biological activity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H15N3O2S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C15H15N3O2S/c1-8(2)12-7-21-15(17-12)13-16-11-6-9(20-3)4-5-10(11)14(19)18-13/h4-8,10H,1-3H3 |
Clave InChI |
JDYOJNKOTCTDAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CSC(=N1)C2=NC(=O)C3C=CC(=CC3=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


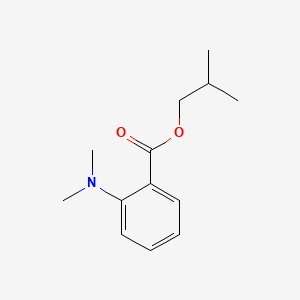


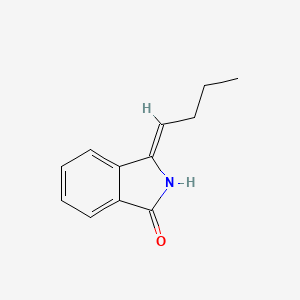


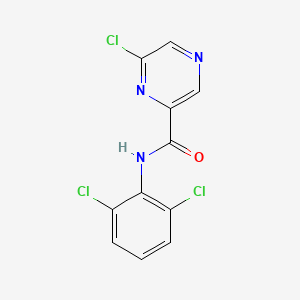
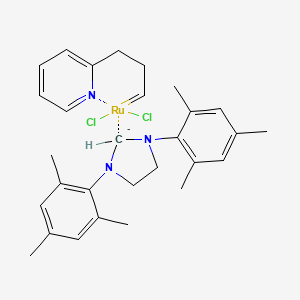
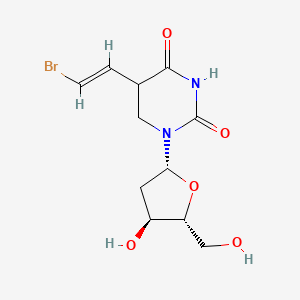
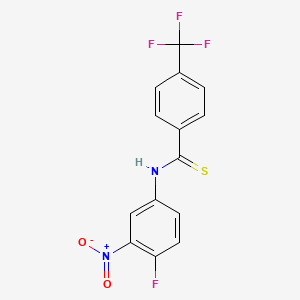


![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
